molecular formula C11H9F3N2O2 B1408430 1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol CAS No. 1771123-38-6

1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408430
CAS No.: 1771123-38-6
M. Wt: 258.2 g/mol
InChI Key: IMDAHRAYHDUVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol is a high-value pyrazole derivative designed for advanced pharmaceutical and antimicrobial research. Pyrazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and presence in several approved drugs . The core structure of this compound features a five-membered aromatic ring with two adjacent nitrogen atoms, which contributes to its ability to engage in diverse molecular interactions with biological targets . The 4-trifluoromethoxybenzyl substituent is a key functional group believed to influence the molecule's potency and selectivity. This moiety is analogous to groups found in other bioactive compounds, such as potent adenosine receptor ligands, where it is known to impact binding affinity . In research settings, pyrazole-based compounds primarily function by targeting essential bacterial and fungal enzymes. Their mechanisms of action include inhibiting critical processes like DNA synthesis (e.g., by binding to enzymes like topoisomerase and DNA gyrase), disrupting cell wall synthesis, and interfering with energy generation . Some pyrazole derivatives have also demonstrated efficacy as efflux pump inhibitors, potentially overcoming resistance mechanisms in Gram-negative bacteria . This compound is offered for research applications only, including as a key intermediate in the synthesis of more complex heterocyclic systems, as a building block for developing novel antimicrobial agents to address antimicrobial resistance (AMR), and for structure-activity relationship (SAR) studies to optimize electronic properties and enzyme-binding capabilities . The nature of substituents on the pyrazole ring, whether electron-withdrawing or electron-donating, is known to significantly affect its enzyme-targeting ability through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)18-10-3-1-8(2-4-10)6-16-7-9(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAHRAYHDUVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steps for Preparing Trifluoromethoxybenzene Derivatives

Step Description Conditions
1 Chlorination of benzaldehyde or anisole derivatives Chlorine gas, radical initiator, high temperature
2 Fluorination of chlorinated products Anhydrous hydrogen fluoride
3 Introduction of substituents Various reagents depending on the desired substituent

Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized through various methods, including the condensation of hydrazine with carbonyl compounds. The specific conditions depend on the desired substituents on the pyrazole ring.

General Synthesis Steps

  • Condensation Reaction : React hydrazine with a suitable aldehyde or ketone in acidic conditions.
  • Ring Closure : The resulting hydrazone undergoes cyclization to form the pyrazole ring.

Coupling Reactions for Final Assembly

The final step involves coupling the pyrazole derivative with the trifluoromethoxybenzyl group. This can be achieved through nucleophilic substitution reactions.

Conditions for Coupling

Reaction Type Conditions
Nucleophilic Substitution Base (e.g., NaOH or KOH), solvent (e.g., DMF or DMSO)

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.

Reaction Types and Conditions

Reaction Type Reagents Conditions Products
OxidationKMnO4 or H2O2Acidic or neutral mediumCarboxylic acids or ketones
ReductionLiAlH4 or NaBH4Methanol or ethanolAlcohols or amines
Nucleophilic SubstitutionNaHDMF or DMSOVarious substituted products

Biological Applications

Potential Biological Activities
The compound is under investigation for its potential biological activities, including enzyme inhibition and interaction with biomolecules. The trifluoromethoxy group enhances its lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins and enzymes.

Pharmaceutical Development

Drug Development
Research is ongoing to evaluate the compound as a pharmaceutical intermediate or active ingredient. Its unique properties may contribute to the development of novel therapeutics targeting various diseases.

Industrial Applications

This compound is also utilized in the development of advanced materials that exhibit high thermal stability and resistance to degradation. These properties are essential for applications in coatings, plastics, and other industrial materials.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition, suggesting potential applications in drug design for metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers successfully employed this compound as an intermediate in synthesizing novel pyrazole derivatives with enhanced biological activity. The study highlighted its utility in creating compounds with potential anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Pyrazole derivatives with para-substituted benzyl groups exhibit structure-activity relationships (SAR) influenced by the electronic and steric properties of substituents. Key comparisons include:

Compound Name Substituent (R) Key Structural Features Bioactivity (IC₅₀ or Application) Source
1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol -OCF₃ High electronegativity, bulky substituent N/A (inferred pesticidal potential)
1-(4-Chlorophenyl)-1H-pyrazol-4-ol -Cl Moderate electronegativity Pesticide metabolite
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol -F, -CH₃ Fluorine (electron-withdrawing), methyl (electron-donating) Structural studies only
Ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate -Br Bulky halogen, ester functional group Synthetic intermediate
  • Electronegativity and Potency : The trifluoromethoxy group in the target compound is more electronegative than chlorine or fluorine, which may enhance binding to target enzymes or receptors. For example, in chalcone derivatives (), substitution with electronegative groups (e.g., Br, F) at para positions correlates with lower IC₅₀ values (higher potency). By analogy, the -OCF₃ group in this compound could improve activity compared to -Cl or -CH₃ analogs .
  • Steric Effects : Bulky substituents like -Br or -OCF₃ may hinder crystal packing (as seen in isostructural compounds in ) or reduce solubility, necessitating formulation optimizations .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Trifluoromethoxy-substituted compounds often exhibit distinct packing motifs due to the -OCF₃ group’s bulkiness and polarity. For example, isostructural halogenated pyrazoles () show minor adjustments in crystal lattices when substituting Cl with Br, suggesting similar behavior for -OCF₃ analogs .
  • Thermal Stability : The strong C-F bonds in -OCF₃ may enhance thermal stability compared to -OCH₃ or -CH₂CH₃ substituents, as seen in thermally robust agrochemicals .

Biological Activity

1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol is an organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and interaction with various biomolecules. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

This compound contains a trifluoromethoxy group bonded to a benzyl moiety, which is further connected to a pyrazol-4-ol structure. This unique structure enhances its lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes, thereby influencing biological activity .

The mechanism of action for this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The trifluoromethoxy group is believed to play a critical role in enhancing the compound's binding affinity to target proteins, potentially leading to the inhibition of enzymatic activities and disruption of cellular functions.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. The introduction of fluorine substituents has been linked to increased antimicrobial potency .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies suggest that such compounds can inhibit the proliferation of several cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. The antiproliferative effects are attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in therapeutic applications targeting metabolic disorders or cancer .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialS. aureusGrowth inhibition
AntimicrobialA. baumanniiGrowth inhibition
AnticancerMDA-MB-231 (breast cancer)Inhibition of cell proliferation
AnticancerHepG2 (liver cancer)Induction of apoptosis
Enzyme InhibitionVarious metabolic enzymesInhibition of enzymatic activity

Q & A

Q. What are the key synthetic methodologies for preparing 1-(4-trifluoromethoxy-benzyl)-1H-pyrazol-4-ol and its analogs?

A common approach involves cyclocondensation of substituted hydrazines with carbonyl-containing precursors. For example, in analogous pyrazole syntheses (e.g., 1-(2,4-dinitrophenyl)-3-phenyl-5-(4-methoxyphenyl)-1H-pyrazol-4-ol), equimolar reactants (e.g., chalcone epoxides and hydrazine derivatives) are refluxed in glacial acetic acid, followed by recrystallization from ethanol-water mixtures . Reaction monitoring via TLC (e.g., ethyl acetate/hexane, 5:1) ensures purity. The trifluoromethoxy-benzyl group likely requires careful handling of fluorinated intermediates due to their electron-withdrawing effects.

Q. How can NMR spectroscopy characterize the electronic environment of this compound?

In pyrazole derivatives, substituents significantly influence chemical shifts. For instance:

  • The OH group in pyrazol-4-ol analogs appears upfield (~6.00 ppm in 1^1H NMR) due to hydrogen bonding .
  • Aromatic protons in electron-deficient rings (e.g., trifluoromethoxy-substituted benzyl groups) exhibit downfield shifts (~7.41–9.27 ppm) compared to unsubstituted benzene .
  • Methoxy groups (if present) resonate upfield (~2.32 ppm) .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., ethanol-water mixtures) is widely used for pyrazole derivatives, as demonstrated in the synthesis of 1-(2,4-dinitrophenyl)-pyrazol-4-ol analogs . Column chromatography with gradients of ethyl acetate/hexane may separate byproducts with differing polarities.

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the reactivity of pyrazol-4-ol derivatives?

Trifluoromethoxy groups increase electrophilicity at the pyrazole ring, potentially enhancing nucleophilic substitution or coordination with metal catalysts. In chalcone-derived pyrazoles, electron-withdrawing substituents (e.g., -Cl, -NO2_2) accelerate cyclization rates compared to electron-donating groups (e.g., -OCH3_3) due to stabilization of transition states . Computational studies (e.g., DFT) could quantify these effects.

Q. What strategies optimize crystal structure determination for fluorinated pyrazoles?

Single-crystal X-ray diffraction using SHELXL is recommended for precise structural analysis. Fluorinated compounds often exhibit weak diffraction; thus, high-resolution data collection (e.g., synchrotron sources) and robust refinement protocols (e.g., TWIN/BASF commands in SHELXL for twinned crystals) are critical . Hydrogen-bonding networks (e.g., pyrazol-4-ol OH···N interactions) can be analyzed using graph-set notation to classify supramolecular motifs .

Q. How can hydrogen bonding in the solid state affect the compound’s physicochemical properties?

In pyrazol-4-ol derivatives, intermolecular O–H···N hydrogen bonds between the hydroxyl group and adjacent pyrazole nitrogen stabilize crystal packing. This can influence melting points, solubility, and stability. For example, strong hydrogen bonds may reduce solubility in non-polar solvents, necessitating polar aprotic solvents for recrystallization .

Q. What spectroscopic or computational methods resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria)?

  • 13^{13}C NMR : Carbon chemical shifts for enolic oxygen (~160–180 ppm) differ from keto forms.
  • IR spectroscopy : O–H stretching (~3200–3500 cm1^{-1}) and C=O stretches (~1650–1750 cm1^{-1}) distinguish tautomers.
  • DFT calculations : Predict relative stability of tautomers and simulate NMR/IR spectra for comparison with experimental data .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorinated intermediates to avoid hydrolysis.
  • Crystallography : Use SHELX suite for refinement; validate hydrogen-bonding networks with CCDC software .
  • Spectroscopy : Deuterated DMSO is ideal for resolving OH protons in 1^1H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.